molecular formula C14H8Cl2N2O2 B12908377 7-Chloro-3-(4-chlorophenyl)quinazoline-2,4(1H,3H)-dione CAS No. 61680-20-4

7-Chloro-3-(4-chlorophenyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B12908377
CAS No.: 61680-20-4
M. Wt: 307.1 g/mol
InChI Key: XYKGMDXEUIKMSY-UHFFFAOYSA-N
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Description

7-Chloro-3-(4-chlorophenyl)quinazoline-2,4(1H,3H)-dione ( 61680-20-4) is a high-purity quinazoline derivative supplied for advanced pharmaceutical and biological research. This compound, with the molecular formula C14H8Cl2N2O2 and a molecular weight of 307.13 g/mol, is a key intermediate in developing novel therapeutic agents . Quinazoline and quinazolinone scaffolds are recognized as privileged structures in medicinal chemistry due to their wide spectrum of biological activities . This particular derivative is of significant interest in antimicrobial research. Quinazolinone derivatives have demonstrated potent activity against various Gram-positive and Gram-negative bacterial strains, with studies showing they can act as fluoroquinolone-like inhibitors of bacterial gyrase and DNA topoisomerase IV, two critical enzymes for bacterial DNA replication . The structural features of this compound—specifically the chlorine atoms and the 3-(4-chlorophenyl) substitution—align with structure-activity relationship (SAR) studies that indicate such modifications can enhance antimicrobial potency . Furthermore, the quinazolinone core is a prominent pharmacophore in anticancer drug discovery. Several FDA-approved cancer therapeutics, such as Erlotinib and Gefitinib, are based on the quinazoline structure, functioning as tyrosine kinase inhibitors . Research into quinazoline-2,4(1H,3H)-dione derivatives has also revealed other potential applications, including anticonvulsant, anti-inflammatory, and anti-viral activities . This product is provided For Research Use Only and is intended solely for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle this material with appropriate precautions.

Properties

CAS No.

61680-20-4

Molecular Formula

C14H8Cl2N2O2

Molecular Weight

307.1 g/mol

IUPAC Name

7-chloro-3-(4-chlorophenyl)-1H-quinazoline-2,4-dione

InChI

InChI=1S/C14H8Cl2N2O2/c15-8-1-4-10(5-2-8)18-13(19)11-6-3-9(16)7-12(11)17-14(18)20/h1-7H,(H,17,20)

InChI Key

XYKGMDXEUIKMSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C3=C(C=C(C=C3)Cl)NC2=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-3-(4-chlorophenyl)quinazoline-2,4(1H,3H)-dione typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization. One common method involves the reaction of 4-chlorobenzaldehyde with anthranilic acid in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl3) to form the quinazolinone core .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 7-chloro substituent and the quinazoline-dione framework enable nucleophilic substitution at multiple positions. Key reactions include:

Table 1: Nucleophilic substitution reactions

PositionNucleophileConditionsProductReference
C7-ClAmines (e.g., NH₃, alkylamines)Reflux in ethanol7-Amino derivatives
C7-ClAlkoxides (e.g., NaOMe)Polar aprotic solvent (DMF), 60–80°C7-Methoxy derivatives
C3-Phenyl ring (para-Cl)ThiolsPd-catalyzed C–S coupling3-(4-Sulfanylphenyl) derivatives
  • The C7-Cl site exhibits higher reactivity due to electron-withdrawing effects from the quinazoline-dione core, facilitating displacement by amines or alkoxides .

  • The para-chlorophenyl group at C3 can undergo further functionalization via metal-catalyzed coupling reactions .

Ring-Opening and Rearrangement Reactions

Under acidic or basic conditions, the quinazoline-dione system undergoes ring-opening:

Table 2: Ring-opening pathways

ConditionsReagentsProductMechanism
Strong base (NaOH)Aqueous ethanol, refluxAnthranilic acid derivativesHydrolysis of lactam rings
H₂SO₄/HNO₃Nitration at C6/C8Nitro-substituted intermediatesElectrophilic aromatic substitution
  • Ring-opening typically occurs at the lactam carbonyl groups, yielding anthranilic acid analogs .

  • Nitration introduces electron-withdrawing groups at C6/C8, altering biological activity .

Metal-Catalyzed Cross-Coupling Reactions

The chloro substituents participate in palladium-catalyzed couplings:

Table 3: Cross-coupling reactions

Reaction TypeCatalystCoupling PartnerProductYieldReference
Suzuki couplingPd(PPh₃)₄Arylboronic acidsBiaryl derivatives65–85%
Buchwald–Hartwig aminationPd₂(dba)₃/XantphosPrimary aminesC7-aminated derivatives70–90%
  • Suzuki coupling at C7-Cl enables the introduction of aryl groups for enhanced pharmacological profiles .

  • Buchwald–Hartwig amination provides access to diverse amine-functionalized analogs .

Alkylation and Acylation at N1/N3 Positions

The NH groups in the quinazoline-dione system undergo alkylation:

Table 4: N-functionalization reactions

PositionReagentConditionsProductApplication
N1Ethyl chloroacetateK₂CO₃, DMF, RTN1-alkylated derivativesAntimicrobial agents
N3Benzyl chlorideReflux in acetoneN3-benzyl derivativesCytotoxic agents
  • Alkylation at N1/N3 modulates electronic properties and enhances binding to biological targets .

  • Acylation with acetyl chloride yields lactim or lactam forms depending on solvent polarity .

Oxidation and Reduction Pathways

The quinazoline core undergoes redox transformations:

Table 5: Redox reactions

ReactionReagentsProductOutcome
ReductionH₂/Pd-C3,4-DihydroquinazolineIncreased solubility
OxidationKMnO₄Quinazoline-2,4-dione epoxideElectrophilic intermediates
  • Catalytic hydrogenation reduces the 3,4-double bond, generating dihydro derivatives with improved pharmacokinetic properties .

  • Oxidation forms epoxide intermediates for further functionalization .

Comparative Reactivity of Structural Analogs

The reactivity profile differs from related quinazolines:

Table 6: Reactivity comparison with analogs

CompoundKey FeatureReactivity Difference
6-ChloroquinazolineC6-Cl substitutionLower electrophilicity at C7
4-AnilinoquinazolineN4-aniline groupEnhanced stability to hydrolysis
2-MethylquinazolineC2-methyl groupResistance to ring-opening
  • The 7-chloro-3-(4-chlorophenyl) substitution creates a unique electronic environment, favoring reactions at C7 and the para-chlorophenyl group .

Scientific Research Applications

Anticancer Properties

One of the most notable applications of 7-Chloro-3-(4-chlorophenyl)quinazoline-2,4(1H,3H)-dione is its potential as an anticancer agent. Research indicates that quinazoline derivatives exhibit significant cytotoxicity against various cancer cell lines. The compound has been shown to inhibit the growth of tumor cells through several mechanisms:

  • Inhibition of Kinases : Quinazolines are known to target specific kinases involved in cancer cell proliferation. For instance, studies have demonstrated that 7-Chloro-3-(4-chlorophenyl)quinazoline-2,4(1H,3H)-dione can inhibit the activity of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), both of which are critical in tumor growth and metastasis.
  • Induction of Apoptosis : The compound has been found to induce apoptosis in cancer cells by activating intrinsic pathways. This action is mediated by the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.

Antimicrobial Activity

Another significant application is in the field of antimicrobial research. Quinazoline derivatives have shown promising results against various bacterial strains:

  • Broad-Spectrum Activity : 7-Chloro-3-(4-chlorophenyl)quinazoline-2,4(1H,3H)-dione exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties, making it a candidate for treating inflammatory diseases:

  • Cytokine Inhibition : Research indicates that 7-Chloro-3-(4-chlorophenyl)quinazoline-2,4(1H,3H)-dione can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This action may provide therapeutic benefits in conditions like rheumatoid arthritis and other inflammatory disorders.

Neuroprotective Effects

Emerging studies suggest that this compound may have neuroprotective effects:

  • Protection Against Oxidative Stress : Preliminary data indicate that 7-Chloro-3-(4-chlorophenyl)quinazoline-2,4(1H,3H)-dione can protect neuronal cells from oxidative stress-induced damage by enhancing antioxidant enzyme activity. This property could be valuable in developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Synthesis and Chemical Properties

The synthesis of 7-Chloro-3-(4-chlorophenyl)quinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions starting from readily available precursors. Key steps include:

  • Formation of the Quinazoline Core : The initial step involves cyclization reactions that form the quinazoline structure.
  • Chlorination Reactions : Subsequent chlorination at specific positions introduces the necessary chloro substituents to enhance biological activity.

Comparison with Related Compounds

A comparative analysis with structurally similar compounds highlights the unique properties of 7-Chloro-3-(4-chlorophenyl)quinazoline-2,4(1H,3H)-dione:

Compound NameStructure CharacteristicsBiological Activity
6-BromoquinazolineBromine substitution at position 6Anticancer activity
4-AnilinoquinazolineAniline group at position 4Antimicrobial properties
2-MethylquinazolineMethyl substitution at position 2Antioxidant effects
7-MethoxyquinazolineMethoxy group at position 7Anti-inflammatory properties

This table illustrates how the unique combination of chlorine substituents in 7-Chloro-3-(4-chlorophenyl)quinazoline-2,4(1H,3H)-dione contributes to its distinctive biological profile compared to other derivatives.

Mechanism of Action

The mechanism of action of 7-Chloro-3-(4-chlorophenyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of kinases or other enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Mechanistic Insights and Structure-Activity Relationships (SAR)

  • Hydrophobic Interactions : Chlorine atoms at the 7- and 4-positions optimize binding to chymase’s hydrophobic S1 pocket and α1-receptor subdomains .
  • Electron-Withdrawing Groups (EWGs) : 4-Chloro or sulfonyl groups in the 3-phenyl moiety enhance chymase inhibition by stabilizing enzyme interactions .
  • Steric Effects : Bulky substituents (e.g., p-tolyl or methoxyphenyl in compound 24, ) may reduce off-target effects while retaining antihypertensive efficacy .

Biological Activity

7-Chloro-3-(4-chlorophenyl)quinazoline-2,4(1H,3H)-dione, with the CAS number 61680-20-4, is a compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article focuses on the biological activity of this specific compound, highlighting its potential therapeutic applications and underlying mechanisms.

  • Molecular Formula : C14H8Cl2N2O2
  • Molecular Weight : 307.13 g/mol
  • Structure : The compound features a quinazoline backbone with chlorine substituents that may influence its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of quinazoline-2,4(1H,3H)-dione exhibit significant antimicrobial properties. For instance:

  • A study evaluated various quinazoline derivatives against Gram-positive and Gram-negative bacteria using the Agar well diffusion method. Among these, some compounds showed moderate to strong antimicrobial activity. Specifically, compounds 13 and 15 displayed broad-spectrum activity against Staphylococcus aureus and Escherichia coli, with inhibition zones ranging from 10 to 12 mm and Minimum Inhibitory Concentration (MIC) values between 75 and 80 mg/mL .

Table 1: Antimicrobial Activity of Selected Quinazoline Derivatives

CompoundTarget BacteriaInhibition Zone (mm)MIC (mg/mL)
Compound 13Staphylococcus aureus1175
Compound 15Escherichia coli1080
Compound 14aCandida albicans1270
Compound 14bCandida albicans1375

Anticancer Activity

Quinazoline derivatives have also been explored for their anticancer potential. Research indicates that certain derivatives can inhibit cancer cell proliferation effectively:

  • A study reported that quinazoline derivatives exhibited selective cytotoxicity against human cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). Notably, some compounds showed IC50 values as low as 0.096μM0.096\mu M, indicating potent activity against EGFR (Epidermal Growth Factor Receptor) .

Table 2: Cytotoxicity of Quinazoline Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (μM)
Compound AMCF70.096
Compound BA5490.120
Compound CHepG22.09

The biological activity of quinazoline derivatives can be attributed to their ability to interact with key enzymes involved in cellular processes:

  • DNA Gyrase Inhibition : Some studies suggest that quinazoline derivatives act as inhibitors of bacterial gyrase and DNA topoisomerase IV, which are crucial for bacterial DNA replication .
  • EGFR Inhibition : The anticancer effects are primarily linked to the inhibition of EGFR signaling pathways, which play a significant role in tumor growth and metastasis .

Case Studies

  • Antimicrobial Evaluation : A comprehensive evaluation of quinazoline derivatives highlighted their potential as novel antimicrobial agents capable of overcoming bacterial resistance issues. The study emphasized the need for further development of these compounds to enhance their efficacy against resistant strains .
  • Anticancer Research : Another case study focused on the synthesis and evaluation of new quinazoline derivatives that showed promising results in inhibiting cancer cell lines. The findings suggested that structural modifications could lead to enhanced selectivity and potency against specific cancer types .

Q & A

What are the common synthetic routes for 7-chloro-3-(4-chlorophenyl)quinazoline-2,4(1H,3H)-dione, and how do they differ in efficiency?

Level: Basic
Answer:
Traditional methods involve anthranilic acid derivatives reacting with toxic reagents like phosgene or chlorosulfonyl isocyanate, which require multi-step procedures and generate hazardous waste . Modern approaches focus on eco-friendly protocols, such as:

  • CO₂ utilization : Catalytic incorporation of CO₂ into quinazoline scaffolds using amine-functionalized mesoporous catalysts (e.g., MCM-41), achieving high yields (up to 94%) in aqueous media .
  • Alcohol-amine catalysis : Diethylamine (DEA) in water enables room-temperature synthesis with yields >90% for halogenated substrates, though steric hindrance (e.g., 4-chloro substituents) reduces yields to ~62% .
    Methodological Tip : Prioritize catalytic methods for scalability and sustainability, but optimize reaction time and temperature for sterically hindered substrates.

How can researchers address low yields in the synthesis of 7-chloro-3-(4-chlorophenyl)quinazoline-2,4(1H,3H)-dione due to steric hindrance?

Level: Advanced
Answer:
Steric effects, particularly at the 4-position of the benzonitrile precursor, reduce nucleophilic attack efficiency during cyclization. Strategies include:

  • Substituent positioning : Use 5-chloro instead of 4-chloro substituents to minimize steric clash (yields increase from 62% to 93%) .
  • Extended reaction times : Prolonging reactions to 24 hours improves conversion for hindered substrates .
  • Catalyst tuning : Employ bulkier amines (e.g., triethylamine) or heterogeneous catalysts (e.g., MCM-41) to enhance reaction kinetics .
    Data Analysis : Compare yields from Table 4 in to identify substituent-dependent trends.

What characterization techniques are essential for confirming the structure of 7-chloro-3-(4-chlorophenyl)quinazoline-2,4(1H,3H)-dione derivatives?

Level: Basic
Answer:
Key techniques include:

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbonyl groups (δ 160–165 ppm) .
    • IR : Detect C=O stretches (~1700 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
  • Mass spectrometry : Validate molecular ion peaks (e.g., [M + Na]⁺ at m/z 310.0351) .
  • Elemental analysis : Ensure purity (>95% C, H, N concordance) .
    Best Practice : Cross-validate with X-ray crystallography for ambiguous cases (e.g., tautomerism in quinazoline-diones) .

How should researchers interpret conflicting biological activity data for quinazoline-2,4-diones across studies?

Level: Advanced
Answer:
Discrepancies arise from assay design and target specificity:

  • Anticonvulsant vs. antiproliferative activity :
    • MES test (anti-seizure) : Requires high blood-brain barrier (BBB) permeability, influenced by lipophilicity .
    • c-Met/VEGFR-2 inhibition (anticancer) : Depends on hydrophobic interactions with kinase domains, as shown in docking studies .
      Methodological Insight : Use in silico tools (e.g., SwissADME) to predict BBB penetration and pharmacokinetics before selecting assays . For example, logP >3 favors anticancer activity but hinders CNS targeting.

What strategies optimize the pharmacological profile of 7-chloro-3-(4-chlorophenyl)quinazoline-2,4(1H,3H)-dione derivatives?

Level: Advanced
Answer:

  • Substituent engineering :
    • Electron-withdrawing groups (Cl, F) : Enhance metabolic stability and target binding .
    • 3-position modifications : Introduce pyridyl or urea moieties to improve solubility and kinase selectivity .
  • In silico screening : Perform molecular docking (e.g., AutoDock) with proteins like DNA gyrase or c-Met to prioritize synthetic targets .
  • Toxicity profiling : Use ProTox-II to predict hepatotoxicity and prioritize derivatives with low IC₅₀ in preclinical models .

How do reaction solvents and catalysts influence the sustainability of quinazoline-2,4-dione synthesis?

Level: Advanced
Answer:

  • Aqueous media : Reduce environmental impact (e.g., DEA/water systems achieve 88–94% yields) .
  • Heterogeneous catalysts : MCM-41 enables recyclability (5 cycles without activity loss) and avoids heavy metal waste .
  • Phosgene alternatives : CO₂ or urea-based protocols eliminate toxicity risks associated with traditional reagents .
    Trade-off : While water-based systems are greener, they may require higher temperatures for less reactive substrates.

What are the key considerations for designing biological assays for quinazoline-2,4-diones?

Level: Basic
Answer:

  • Anticonvulsant screening :
    • MES test : Assess seizure suppression in rodents at 30–100 mg/kg doses .
    • Rota-rod test : Evaluate motor coordination side effects at sub-therapeutic doses .
  • Antibacterial assays :
    • MIC determination : Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains with agar dilution .
    • Docking validation : Align compounds with DNA gyrase active sites to rationalize MIC data .

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